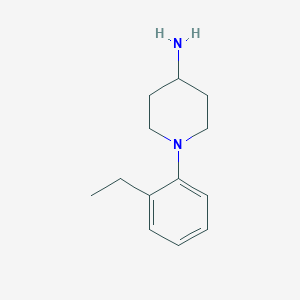

1-(2-Ethylphenyl)piperidin-4-amine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Related Fields

The piperidine ring is a prevalent structural motif in many pharmaceuticals and biologically active compounds. mdpi.comijnrd.org It is a six-membered heterocycle containing a nitrogen atom, which can serve as a key pharmacophore, influencing the compound's physicochemical properties, and biological activity. mdpi.com The flexible, chair-like conformation of the piperidine ring allows for diverse substitution patterns, enabling the fine-tuning of a molecule's properties to enhance its interaction with biological targets. mdpi.com

Historical Context of Piperidine-Based Chemical Entities in Academic Research

The study of piperidine derivatives has a long history in organic and medicinal chemistry, dating back to the isolation of the alkaloid piperine (B192125) from black pepper. researchgate.net Over the years, extensive research has led to the development of numerous synthetic methodologies for the construction and functionalization of the piperidine core. acs.org These methods have been crucial in the discovery of a wide range of therapeutic agents.

Rationale for Investigating Novel Substituted Piperidine-4-amine Structures

The investigation of novel substituted piperidine-4-amine structures is driven by the continuous need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The 4-amino-piperidine scaffold is a key building block in many biologically active molecules. researchgate.net

Exploration of Underexplored Chemical Space

The synthesis of new derivatives, such as those with specific substitution patterns on the N-aryl ring, allows for the exploration of previously unexamined areas of chemical space. This exploration can lead to the identification of compounds with novel biological activities.

Contribution to Structure-Function Relationships in Organic and Medicinal Chemistry

The systematic synthesis and evaluation of a series of related compounds, such as different N-aryl substituted piperidin-4-amines, provides valuable data for establishing structure-activity relationships (SAR). nih.govnih.gov SAR studies are fundamental to medicinal chemistry, as they guide the optimization of lead compounds to improve their desired properties. nih.gov

Without specific research data on 1-(2-Ethylphenyl)piperidin-4-amine, any attempt to generate content for the more detailed sections of the proposed article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on this specific compound are necessary before a comprehensive article can be written.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-11-5-3-4-6-13(11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWSLWFCUFKQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Ethylphenyl Piperidin 4 Amine and Its Analogs

Retrosynthetic Analysis of the 1-(2-Ethylphenyl)piperidin-4-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the analysis primarily involves disconnections at the carbon-nitrogen bonds, which are typically formed late in a synthesis.

Two primary disconnections are considered for the core structure:

C-N Disconnection at the Piperidine (B6355638) Nitrogen: The bond between the piperidine nitrogen and the 2-ethylphenyl group is a logical point of cleavage. This disconnection leads to two key synthons: piperidin-4-amine and a 2-ethylphenyl electrophile (such as 2-ethyl-1-halobenzene) or, alternatively, a 2-ethylaniline (B167055) nucleophile and a suitably activated piperidine derivative. This approach is common for creating N-aryl piperidines.

C-N Disconnection at the 4-Position Amine: An alternative disconnection breaks the bond between the C4 carbon of the piperidine ring and the primary amine. This strategy leads to a 1-(2-ethylphenyl)piperidin-4-one (B14052234) synthon and an ammonia (B1221849) equivalent. The piperidin-4-one is a common intermediate in the synthesis of many 4-substituted piperidines. researchgate.net

These primary disconnections suggest a convergent synthesis where the substituted phenyl ring and the piperidine core are prepared separately and then combined.

| Disconnection | Synthons | Corresponding Reagents |

| N-Aryl Bond | Piperidin-4-amine & 2-Ethylphenyl Cation | Piperidin-4-amine & 2-Ethylhalobenzene |

| N-Aryl Bond | 4-Aminopiperidine Anion & 2-Ethylaniline | 1-Boc-piperidin-4-one & 2-Ethylaniline (via reductive amination) |

| C4-Amine Bond | 1-(2-Ethylphenyl)piperidin-4-one & Ammonia equivalent | 1-(2-Ethylphenyl)piperidin-4-one & Hydroxylamine/Reductive Amination |

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several forward synthetic strategies can be developed. The choice of route often depends on the availability of starting materials, desired scale, and the need for specific stereochemistry.

A prevalent and efficient method involves the reductive amination of a piperidin-4-one precursor. A common route would be the N-alkylation of 4-piperidone (B1582916) with a 2-ethylphenyl source, followed by conversion of the ketone to the amine. For instance, the reaction of 4-piperidone with 2-ethylphenyl bromide would form 1-(2-ethylphenyl)piperidin-4-one. This intermediate can then undergo reductive amination with an ammonia source, such as ammonium (B1175870) formate (B1220265) or sodium cyanoborohydride in the presence of ammonia, to yield the target primary amine. epo.org

Alternatively, a route starting with a protected 4-aminopiperidine, such as 4-amino-1-Boc-piperidine, can be employed. This involves an initial N-arylation reaction, for example, a Buchwald-Hartwig amination with 2-ethylhalobenzene, followed by deprotection of the Boc group to reveal the piperidine nitrogen. However, the subsequent selective N-alkylation at the piperidine nitrogen in the presence of the 4-amino group can present chemoselectivity challenges. A more direct approach is the reductive amination of 1-Boc-4-piperidone with 2-ethylaniline, followed by deprotection. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and stoichiometry of reagents.

For instance, in the synthesis of piperidones via the Dieckmann cyclization, careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. researchgate.net This often requires high dilution techniques and meticulous temperature control during workup. researchgate.net

In reductive amination steps, the choice of reducing agent is critical. Mild reagents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are selective for the iminium ion and can be used in one-pot procedures directly from the ketone and amine. sciencemadness.org The pH of the reaction medium also plays a significant role in iminium ion formation and stability.

The table below illustrates potential areas for optimization in a hypothetical two-step synthesis involving N-arylation followed by reductive amination.

| Reaction Step | Parameter | Options | Goal |

| N-Arylation (e.g., Buchwald-Hartwig) | Catalyst | Palladium complexes with various phosphine (B1218219) ligands | High yield, low catalyst loading |

| Base | NaOtBu, K2CO3, Cs2CO3 | Efficient catalysis, minimal side reactions | |

| Solvent | Toluene, Dioxane, DMF | Good solubility, optimal reaction rate | |

| Reductive Amination | Reducing Agent | NaBH4, NaBH3CN, STAB, H2/Catalyst | High chemoselectivity, good yield |

| Amine Source | NH3, NH4OAc, NH2OH | Efficient conversion to primary amine | |

| Additives | Lewis acids (e.g., Ti(OiPr)4) | Enhanced imine formation |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of single-enantiomer or diastereomerically pure analogs of this compound is of significant interest. This can be achieved through several stereoselective strategies.

One approach is to utilize a chiral starting material from the "chiral pool." For example, derivatives of quinine (B1679958) have been used to synthesize chiral piperidine scaffolds. researchgate.net Another strategy involves the resolution of a racemic intermediate, such as a chiral amine, using a chiral resolving agent like L-malic acid to form diastereomeric salts that can be separated. youtube.com

Asymmetric catalysis offers a more direct route. Rhodium-catalyzed asymmetric hydrogenation of an appropriately substituted enamine or tetrahydropyridine (B1245486) precursor could establish a chiral center on the piperidine ring. nih.gov Similarly, stereoselective C-H functionalization using chiral rhodium catalysts has been shown to install substituents at various positions on the piperidine ring with high diastereo- and enantioselectivity. nih.gov A modular synthesis involving a gold-catalyzed cyclization has been developed for the stereoselective preparation of piperidin-4-ols, which are versatile precursors to chiral 4-aminopiperidines. nih.gov

Diversification Strategies for the Piperidine-4-amine Scaffold

Once the core this compound structure is synthesized, it can be further modified to create a library of analogs. Diversification can occur at the primary amine, the piperidine nitrogen (if a protecting group strategy is used), or the phenyl ring.

N-Alkylation and N-Acylation Reactions

The primary amine at the C4 position is a key handle for diversification. It can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides, anhydrides, or carboxylic acids using standard coupling reagents.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can introduce a wide range of alkyl groups. researchgate.net

N-Acylation: Amide bond formation can be achieved by reacting the amine with an acyl chloride in the presence of a base, or with a carboxylic acid using coupling agents such as carbonyldiimidazole (CDI), HBTU, or HATU. nih.govmdpi.com This allows for the introduction of diverse aryl, heteroaryl, and aliphatic acyl groups.

| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl Halide | Iodomethane | Methyl |

| Reductive Amination | Aldehyde/Ketone | Acetone | Isopropyl |

| N-Acylation | Acyl Chloride | Benzoyl chloride | Benzoyl (Amide) |

| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | Benzenesulfonyl (Sulfonamide) |

| Amide Coupling | Carboxylic Acid + Coupling Agent | Acetic Acid + HATU | Acetyl (Amide) |

Modifications at the Phenyl Ring System

Introducing substituents on the 2-ethylphenyl ring offers another avenue for creating analogs. These modifications are often best incorporated into the 2-ethylaniline or 2-ethylhalobenzene starting material before its attachment to the piperidine scaffold. Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups. The directing effects of the ethyl group (ortho-, para-directing) and the other substituent (amine or halogen) will govern the position of the new group. For example, nitration, halogenation, or Friedel-Crafts acylation of a 2-ethylaniline precursor would allow for the synthesis of analogs with additional functionality on the phenyl ring, which can then be carried through the synthetic sequence.

Functionalization of the Piperidine Ring at Positions Other Than N1 and C4

The strategic modification of the piperidine scaffold at positions other than the nitrogen (N1) and C4 is crucial for developing a diverse range of analogs with potentially unique pharmacological profiles. Traditional synthetic routes often focus on N-alkylation/arylation and modifications at the C4 position, leaving the other ring positions (C2, C3, C5, and C6) less explored. However, recent advancements in C-H functionalization and other modern synthetic methods have opened new avenues for selective modifications at these challenging positions. nih.govresearchgate.net

The direct functionalization of C-H bonds on the piperidine ring presents a significant challenge due to the similar reactivity of multiple C-H bonds. The electronic properties of the ring influence the site-selectivity of these reactions. The C2 position is electronically activated due to the adjacent nitrogen atom, which can stabilize a positive charge buildup during the reaction. nih.govresearchgate.net Conversely, the C3 position is electronically deactivated by the inductive effect of the nitrogen. The C4 position is less affected by this deactivation and is sterically more accessible. nih.govresearchgate.net

To achieve selective functionalization at positions other than C4, chemists have devised several strategies. One approach involves the use of directing groups that position a catalyst in proximity to a specific C-H bond. Another strategy relies on the inherent reactivity differences of the C-H bonds, often controlled by the choice of catalyst and the steric environment around the target site. nih.gov For instance, sterically shielding the more reactive C2 position can allow for the functionalization of the C4 position. nih.govresearchgate.net

Functionalization at the C3 position is particularly challenging due to electronic deactivation. An indirect approach to achieve C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine intermediate, followed by a reductive ring-opening of the resulting cyclopropane. nih.gov

Recent breakthroughs have demonstrated the power of combining enzymatic oxidation with radical cross-coupling to achieve site-selective functionalization of the piperidine ring. acs.orgnews-medical.net This two-step strategy allows for the introduction of hydroxyl groups at various positions, which can then serve as handles for further modifications, including the formation of new carbon-carbon bonds. acs.orgnews-medical.net This method provides access to a wide array of substituted piperidines that were previously difficult to synthesize. acs.org

Table 1: Strategies for Site-Selective Functionalization of the Piperidine Ring

| Position | Challenge | Strategy | Example Reaction |

| C2 | Electronically preferred but can be sterically hindered. | Catalyst-controlled C-H functionalization. | Rhodium-catalyzed C-H insertion. nih.gov |

| C3 | Electronically deactivated by the inductive effect of nitrogen. | Indirect approach via cyclopropanation of a tetrahydropyridine intermediate and subsequent ring opening. | Asymmetric cyclopropanation followed by reductive ring opening. nih.gov |

| C5/C6 | Similar reactivity to other secondary carbons. | Directed lithiation and Negishi cross-coupling. nih.gov | Lithiation of N-Boc-piperidines followed by reaction with an aryl halide. |

Green Chemistry Principles in the Synthesis of Substituted Piperidine-4-amines

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of substituted piperidine-4-amines is no exception, with a growing emphasis on developing more sustainable and efficient processes. ajchem-a.com

Solvent-Free or Low-Solvent Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. In the context of piperidine synthesis, several solvent-free or low-solvent strategies have been developed. ajchem-a.commdpi.com

One approach involves performing reactions in water, a benign and abundant solvent. mdpi.comnih.gov For example, the hydrogenation of pyridine (B92270) derivatives to the corresponding piperidines has been successfully carried out in water using specific catalysts. nih.gov Additionally, one-pot multicomponent reactions catalyzed by surfactants like sodium lauryl sulfate (B86663) in water have been developed for the synthesis of highly functionalized piperidines at room temperature. mdpi.comresearchgate.net

Solvent-free reactions, where the reactants themselves act as the solvent, represent another important green methodology. ajchem-a.comyoutube.com These reactions often require heating or microwave irradiation to proceed. For instance, a one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines can be achieved under microwave irradiation in an alkaline aqueous medium without the need for an organic solvent. organic-chemistry.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is also emerging as a green alternative to traditional organic solvents for the synthesis of piperidone derivatives. asianpubs.org

Catalyst Development for Enhanced Sustainability

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. ajchem-a.comnih.gov In the synthesis of substituted piperidines, significant progress has been made in developing sustainable catalytic systems.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. nih.gov Examples include:

Metal-based catalysts: Heterogeneous catalysts based on ruthenium, cobalt, and nickel have been developed for the hydrogenation of pyridines to piperidines. nih.gov These catalysts often exhibit high stability and can be reused multiple times. nih.gov For instance, a cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been shown to be effective for acid-free hydrogenation in water. nih.gov

Magnetic Nanoparticles: Amine-functionalized magnetic nanoparticles have been used as a support for catalysts, allowing for their simple recovery using a magnet. researchgate.net

Homogeneous Catalysts: While more challenging to separate from the reaction mixture, homogeneous catalysts often offer higher activity and selectivity. Efforts in green chemistry focus on using non-toxic and earth-abundant metals.

Iron Catalysis: Iron is an inexpensive and non-toxic metal, and iron-based catalysts have been explored for various transformations in piperidine synthesis. nih.gov

Organocatalysts: These are small organic molecules that can catalyze reactions, avoiding the use of potentially toxic metals. nih.gov Proline and its derivatives are common organocatalysts used in the asymmetric synthesis of piperidines. researchgate.net

Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions (room temperature and neutral pH) in aqueous media. acs.orgnews-medical.net The use of enzymes, such as in the chemo-enzymatic dearomatization of pyridines, is a powerful green strategy for producing chiral piperidines. nih.gov Directed evolution can be used to tailor enzymes for specific reactions, further enhancing their utility in sustainable synthesis. acs.org

Table 2: Examples of Sustainable Catalysts in Piperidine Synthesis

| Catalyst Type | Catalyst Example | Reaction | Sustainability Advantage |

| Heterogeneous | Ruthenium on carbon (Ru/C) | Hydrogenation of pyridines | Recyclable, high stability. nih.gov |

| Heterogeneous | Cobalt on titanium nanoparticles | Hydrogenation of pyridines | Acid-free conditions, can be used in water. nih.gov |

| Homogeneous | Iron salts | Various C-C and C-N bond formations | Inexpensive, low toxicity. nih.gov |

| Organocatalyst | Proline derivatives | Asymmetric aldol (B89426) and Mannich reactions | Metal-free, promotes stereoselectivity. researchgate.net |

| Biocatalyst | Ene-reductases (EREDs) | Asymmetric reduction of tetrahydropyridines | High stereoselectivity, mild conditions, aqueous media. nih.gov |

Exploration of Biological Activities and Pharmacological Target Engagement Pre Clinical

In Vitro Receptor Binding Profiling and Functional Assays

There is no publicly available information from in vitro receptor binding profiles or functional assays specifically for 1-(2-Ethylphenyl)piperidin-4-amine. While piperidine (B6355638) derivatives are known to interact with a variety of receptors, the specific binding affinities and functional effects of this compound remain uncharacterized in the scientific literature.

No studies have been published detailing the affinity (Ki) or potency (EC50/IC50) of this compound at any G-protein coupled receptors (GPCRs), ion channels, or other key receptor systems.

Data Table: Affinity and Potency at Key Receptor Systems No data available for this compound.

There are no published ligand-receptor interaction studies, such as X-ray crystallography or molecular modeling, that describe the binding mode of this compound with any biological target.

Enzyme Inhibition/Activation Studies

No data from enzyme inhibition or activation screens for this compound has been reported in the scientific literature.

The activity of this compound has not been profiled against common enzyme panels (e.g., kinases, proteases, cytochromes P450). Therefore, its potential to inhibit or activate specific enzymes is unknown.

Data Table: Enzyme Inhibition Profile No data available for this compound.

As no enzyme inhibitory or activatory activity has been identified, there are no studies available that elucidate the enzyme kinetic parameters, such as the inhibition constant (Ki) or the mechanism of inhibition, for this compound.

Cell-Based Assays for Cellular Pathway Modulation

There is no published research available from cell-based assays that would indicate how this compound might modulate specific cellular pathways. Studies measuring downstream effects, such as second messenger accumulation (e.g., cAMP, Ca2+), reporter gene activation, or protein phosphorylation, have not been conducted or reported for this specific compound.

Data Table: Cellular Pathway Modulation Assays No data available for this compound.

Phenotypic Screening in Defined Cellular Systems

Phenotypic screening involves testing a compound's effects on whole cells or organisms to identify a desired change in phenotype, without a preconceived notion of the molecular target. This approach can uncover novel mechanisms of action. For this compound, phenotypic screens could be designed to assess its impact on:

Cell Viability and Proliferation: Using assays like MTT or CellTiter-Glo® in various cancer cell lines (e.g., breast, lung, colon) to identify potential anti-cancer activity.

Neurite Outgrowth: In neuronal cell lines (e.g., PC12, SH-SY5Y) to explore potential neuro-regenerative or neuroprotective effects.

Cytokine Production: Measuring the release of pro-inflammatory or anti-inflammatory cytokines from immune cells (e.g., macrophages, lymphocytes) to assess immunomodulatory properties.

In Vivo Pre-clinical Efficacy Studies in Relevant Animal Models (Mechanistic Focus)

Following promising in vitro results, a compound would advance to in vivo studies in animal models to evaluate its efficacy and to understand its effects in a whole organism.

Target Engagement Biomarker Assessment

Once a primary target or pathway is identified, it is crucial to confirm that the compound engages this target in a living animal. This is achieved by measuring biomarkers of target activity. For example, if this compound were found to inhibit a specific kinase, researchers would measure the phosphorylation status of that kinase's downstream substrates in tissue samples from treated animals.

Behavioral and Physiological Characterization in Animal Models

In addition to disease-specific efficacy, it is important to understand the broader physiological and behavioral effects of a new compound. This can include assessments of:

Locomotor Activity: To detect any stimulant or sedative effects.

Cognitive Function: Using tests like the Morris water maze or novel object recognition to assess effects on learning and memory.

Cardiovascular Parameters: Monitoring heart rate and blood pressure.

Metabolic Parameters: Measuring blood glucose and body weight.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs to Probe SAR

To understand the SAR of 1-(2-Ethylphenyl)piperidin-4-amine, systematic modifications of its key structural features would be necessary. This involves the synthesis and biological evaluation of a library of related compounds.

The 2-ethylphenyl group is a critical determinant of the molecule's interaction with its biological target. Its size, lipophilicity, and electronic properties can be systematically varied to probe the requirements of the binding pocket.

Positional Isomerism: Moving the ethyl group from the ortho (2-position) to the meta (3-position) and para (4-position) would reveal the spatial tolerance of the receptor. Studies on similar scaffolds have shown that such positional changes can dramatically alter biological activity. For instance, in a series of 14β-phenylacetyl substituted morphinones, ortho substitution on the phenyl ring generally resulted in the highest efficacy at mu (MOP) and kappa (KOP) opioid receptors, followed by meta and then para substitutions. nih.gov This suggests that the ortho position may be optimal for a favorable interaction with the receptor.

Alkyl Chain Homologation: Varying the length of the alkyl chain from methyl to propyl, butyl, and beyond would help to define the optimal size and lipophilicity of the substituent. Research on synthetic cathinones has demonstrated a parabolic relationship between the length of an aliphatic side chain and dopamine (B1211576) uptake inhibition, with potency increasing up to a certain length before decreasing. nih.gov

Electronic Effects: Replacing the ethyl group with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the ortho position would elucidate the role of electronic factors in binding affinity. In studies of CCR5 antagonists with a 3-(4-benzylpiperidin-1-yl)propylamine scaffold, lipophilicity and the presence of electron-donating substituents on the phenyl ring were found to be important for binding affinity. nih.gov

A hypothetical set of analogs for probing the ethylphenyl moiety is presented below:

| Compound | Substitution on Phenyl Ring | Rationale for Synthesis |

| Analog 1 | 3-Ethyl | To assess the impact of moving the ethyl group to the meta position. |

| Analog 2 | 4-Ethyl | To assess the impact of moving the ethyl group to the para position. |

| Analog 3 | 2-Methyl | To evaluate the effect of a smaller alkyl group at the ortho position. |

| Analog 4 | 2-Propyl | To evaluate the effect of a larger alkyl group at the ortho position. |

| Analog 5 | 2-Methoxy | To introduce an electron-donating group with different steric properties. |

| Analog 6 | 2-Chloro | To introduce an electron-withdrawing group. |

The piperidine (B6355638) ring serves as a central scaffold, and its conformation and substitution pattern are vital for orienting the phenyl and amine groups correctly. ijnrd.org

Ring Conformation: The piperidine ring can adopt chair, boat, or twist-boat conformations. The substituents on the ring can influence the conformational equilibrium. For potent opioid agonists in the 4-alkyl-4-arylpiperidine series, a preference for an axial orientation of the 4-aryl group in a chair conformation was found to be crucial for high potency. nih.gov

Substitution on the Piperidine Ring: Introducing methyl or other small alkyl groups at the 2, 3, 5, or 6 positions of the piperidine ring can have a significant impact on activity. acs.org Such substitutions can restrict the rotation of the phenyl ring and lock the molecule into a more active conformation. However, these modifications can also introduce new chiral centers, further complicating the SAR.

Replacement of the Piperidine Ring: Replacing the piperidine ring with other cyclic amines like piperazine (B1678402) or pyrrolidine (B122466) can significantly affect biological activity. For example, in a series of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring did not significantly affect affinity for the H3 receptor but was a key element for activity at the sigma-1 receptor. nih.gov

Hypothetical analogs with modifications to the piperidine ring are shown below:

| Compound | Modification | Rationale for Synthesis |

| Analog 7 | (cis)-3-Methyl-1-(2-ethylphenyl)piperidin-4-amine | To introduce a methyl group on the piperidine ring and assess its effect on conformation and activity. |

| Analog 8 | (trans)-3-Methyl-1-(2-ethylphenyl)piperidin-4-amine | To study the stereochemical impact of the 3-methyl group. |

| Analog 9 | 1-(2-Ethylphenyl)azepan-4-amine | To evaluate the effect of a larger, more flexible seven-membered ring. |

| Analog 10 | 1-(2-Ethylphenyl)pyrrolidin-3-amine | To evaluate the effect of a smaller, five-membered ring. |

The introduction of chiral centers, either on the piperidine ring or on substituents, can lead to enantiomers or diastereomers with markedly different pharmacological profiles. nih.gov Living systems are chiral, and thus, different stereoisomers of a drug can interact differently with receptors and enzymes. nih.gov

For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to side effects. nih.gov For instance, in the case of 4-alkyl-4-arylpiperidines, the stereochemistry at the 3 and 4 positions of the piperidine ring determines whether the compound acts as an agonist or an antagonist at opioid receptors. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers of this compound and its analogs would be essential for a complete understanding of its SAR. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework for correlating the physicochemical properties of a series of compounds with their biological activity. nih.gov This approach can be used to predict the activity of unsynthesized compounds and to identify the key molecular features that drive activity.

To develop a QSAR model for this compound analogs, a training set of compounds with known biological activities would be required. A wide range of molecular descriptors would be calculated for each compound, including electronic, steric, hydrophobic, and topological parameters. nih.gov

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques like neural networks would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov The predictive power of the model would be assessed using a separate test set of compounds that were not used in the model-building process.

A successful QSAR model can provide valuable insights into the mechanism of action by identifying the physicochemical properties that are most important for biological activity.

For the this compound scaffold, key descriptors are likely to include:

Steric Parameters (Molar Refractivity, STERIMOL): These descriptors quantify the size and shape of substituents and can indicate whether a binding pocket has specific steric constraints. nih.gov

Electronic Parameters (Hammett constants, pKa): These parameters describe the electron-donating or electron-withdrawing nature of substituents and the ionization state of the amine, which can be crucial for electrostatic interactions with the receptor. nih.gov

Topological and 3D Descriptors: Parameters that describe the shape, branching, and three-dimensional field of the molecule can also be important predictors of activity.

A hypothetical QSAR equation might take the form:

Biological Activity = c0 + c1(logP) - c2(Steric_Bulk) + c3*(Electronic_Parameter) + ...

Where the coefficients (c0, c1, c2, c3) indicate the relative importance and direction of the effect of each descriptor. Such a model would be instrumental in prioritizing the synthesis of new analogs with a higher probability of possessing the desired biological activity.

Ligand Efficiency and Drug-Likeness Assessment for Novel Scaffolds

The journey from a promising hit compound to a viable drug candidate is a meticulous process of optimization. Two critical metrics that guide this process are ligand efficiency (LE) and lipophilic ligand efficiency (LLE). wikipedia.orgnih.gov These parameters provide a quantitative measure of how effectively a molecule binds to its target relative to its size and lipophilicity, respectively. For novel scaffolds based on this compound, a thorough assessment of these efficiencies is paramount in identifying derivatives with the most favorable drug-like properties.

Optimization of Potency and Molecular Weight

The optimization of potency while controlling molecular weight is a central challenge in drug discovery. Increasing molecular weight often leads to higher potency due to more extensive interactions with the target protein. However, this can also negatively impact pharmacokinetic properties, such as solubility and permeability. Therefore, a key goal is to enhance potency through specific, high-quality interactions rather than a simple increase in size.

In the context of 1-phenylpiperidine (B1584701) derivatives, SAR studies have revealed critical insights into the role of substitutions on the phenyl ring. For instance, in a series of piperidine derivatives targeting the Mycobacterium tuberculosis enzyme MenA, the introduction of substituents on the phenyl ring significantly influenced inhibitory potency. While ortho-substitutions were tolerated and did not drastically affect antibacterial activity, para-substitutions were generally preferred for enhanced potency. nih.gov Specifically, a 4-fluoro substitution resulted in lower potency compared to other para-substituted analogs. nih.gov

The nature of the substituent at the 4-position of the piperidine ring also plays a pivotal role. In studies of fentanyl analogs, which share the 4-anilidopiperidine core, modifications at this position have been shown to dramatically alter analgesic potency. eurekaselect.com For example, the introduction of a carbomethoxy group at the 3-position of the piperidine ring in fentanyl analogs led to a significant reduction in potency, highlighting the steric and electronic constraints of the binding pocket. nih.gov

The following table illustrates the relationship between substitution patterns, molecular weight, and potency for a hypothetical series of this compound analogs, based on general principles observed in related chemical series.

| Compound ID | R1 (Piperidine-N) | R2 (Aniline-N) | Molecular Weight ( g/mol ) | Potency (IC50, nM) |

| A-1 | H | H | 218.34 | 540 |

| A-2 | Methyl | H | 232.37 | 320 |

| A-3 | H | Acetyl | 260.37 | 150 |

| A-4 | Methyl | Acetyl | 274.40 | 85 |

| A-5 | H | Propionyl | 274.40 | 120 |

This table presents hypothetical data for illustrative purposes based on established SAR principles.

As depicted, the addition of a methyl group at the aniline (B41778) nitrogen (Compound A-2 vs. A-1) or an acetyl group (Compound A-3 vs. A-1) can lead to an increase in potency with a modest increase in molecular weight. The combination of these substitutions (Compound A-4) further enhances potency. This suggests that these modifications may be engaging in favorable interactions within the target's binding site.

Analysis of Ligand Lipophilicity Efficiency

Ligand Lipophilicity Efficiency (LLE), defined as the pIC50 (or pKi) minus the logP (or logD), is a crucial metric for assessing the "quality" of a compound. wikipedia.org It quantifies the balance between potency and lipophilicity. High lipophilicity can lead to undesirable properties such as poor solubility, high metabolic clearance, and off-target toxicity. Therefore, optimizing for a high LLE is a key objective in lead optimization. An LLE value greater than 5 is often considered a benchmark for a promising drug candidate. wikipedia.org

For the this compound scaffold, strategic modifications can be made to modulate lipophilicity while maintaining or improving potency. For example, in the development of inhibitors for the Mycobacterium tuberculosis enzyme MenA, researchers successfully reduced the calculated logP (cLogP) by replacing a highly lipophilic group with 2-naphthyl or 4-chloro/4-bromophenyl groups, while retaining inhibitory potency. nih.gov

The table below provides a hypothetical analysis of the Ligand Lipophilicity Efficiency for a series of this compound analogs.

| Compound ID | R1 (Phenyl Ring) | pIC50 | cLogP | Ligand Lipophilicity Efficiency (LLE) |

| B-1 | H | 6.5 | 4.2 | 2.3 |

| B-2 | 4-Fluoro | 6.8 | 4.4 | 2.4 |

| B-3 | 4-Chloro | 7.1 | 4.8 | 2.3 |

| B-4 | 3-Methoxy | 7.3 | 4.0 | 3.3 |

| B-5 | 4-Methoxy | 7.5 | 4.1 | 3.4 |

This table presents hypothetical data for illustrative purposes based on established SAR and LLE principles.

In this illustrative dataset, the introduction of a methoxy group at the 3- or 4-position of the phenyl ring (Compounds B-4 and B-5) leads to a significant increase in pIC50 (higher potency) with a relatively small change in cLogP. This results in an improved LLE compared to the unsubstituted analog (B-1) and the halogenated analogs (B-2 and B-3). This suggests that the methoxy group may be forming a key hydrogen bond or polar interaction within the target binding site, thereby increasing potency without a substantial lipophilicity penalty. Such an outcome is highly desirable in drug discovery as it indicates a more efficient and specific interaction of the ligand with its target.

Computational Investigations of this compound Remain Elusive in Publicly Available Research

Despite a thorough search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling investigations specifically focused on the compound this compound are not publicly available at this time. As a result, a comprehensive article detailing its conformational analysis, molecular docking studies, and molecular dynamics simulations as per the requested outline cannot be generated.

Computational studies are crucial for understanding the three-dimensional structure, potential biological targets, and dynamic behavior of molecules. Methodologies such as conformational analysis, which explores the energetically preferred shapes of a molecule, molecular docking, which predicts how a molecule might bind to a protein, and molecular dynamics simulations, which animate molecular interactions over time, are fundamental in modern drug discovery and materials science.

While general computational methodologies for similar piperidine derivatives are well-documented in scientific literature, providing insights into how such molecules are typically studied, specific data such as energy-minimized conformations, binding affinity scores, or interaction fingerprints for this compound are absent from the reviewed sources. nih.govnih.govnih.govresearchgate.netfrontiersin.orgrsc.orgrsc.org

For instance, studies on related piperidine and piperazine compounds have successfully employed these computational techniques to explore their structure-activity relationships and interaction with biological targets like the dopamine D2 receptor. nih.govnih.gov These studies often involve:

Conformational Analysis: Utilizing force fields like MMFF94 to generate and analyze the stability of different molecular conformations in various environments. nih.gov

Molecular Docking: Predicting the binding orientation and affinity of ligands to the active sites of proteins, which can suggest potential biological activity. nih.govresearchgate.netmdpi.com

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the binding and the nature of the interactions. nih.govfrontiersin.orgresearchgate.netmdpi.com

The absence of such specific research for this compound means that any attempt to create the requested detailed article would be speculative and not based on established scientific findings. Further research dedicated to this specific compound is required to elucidate its computational and molecular properties.

Computational Chemistry and Molecular Modeling Investigations

De Novo Drug Design and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govnih.gov

In the absence of a known crystal structure of a target protein, a pharmacophore model can be developed based on a set of known active compounds. researchgate.net For 1-(2-Ethylphenyl)piperidin-4-amine, if a series of its analogs with known biological activities were available, a pharmacophore model could be generated. This model would highlight the key chemical features responsible for their activity. For instance, the model might include a hydrophobic feature corresponding to the ethylphenyl group, a hydrogen bond donor feature for the amine, and a positive ionizable feature for the piperidine (B6355638) nitrogen under physiological conditions.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. mdpi.com

Table 2: Hypothetical Pharmacophore Model Features for a Class of Piperidin-4-amine Analogs

| Pharmacophoric Feature | Geometric Constraints (Illustrative) | Putative Role in Binding |

| Aromatic Ring (Ar) | Centroid position and normal vector | Interaction with aromatic residues (e.g., Phe, Tyr, Trp) via π-π stacking. |

| Hydrophobic (Hyd) | Sphere centered on the ethyl group | Occupancy of a hydrophobic pocket in the target. |

| Hydrogen Bond Donor (HBD) | Position of the amine hydrogen | Interaction with a hydrogen bond acceptor on the target protein (e.g., Asp, Glu, backbone carbonyl). |

| Positive Ionizable (PI) | Position of the protonated piperidine nitrogen | Formation of a salt bridge with an acidic residue (e.g., Asp, Glu). |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules. nih.gov As described in the previous section, a pharmacophore model derived from active analogs of this compound could be used to filter a database. Another LBVS method is 2D similarity searching, which identifies molecules with similar topological features to a known active compound.

Structure-based virtual screening (SBVS) , on the other hand, requires the three-dimensional structure of the target protein. nih.gov In this approach, molecules from a database are computationally "docked" into the binding site of the target. A scoring function is then used to estimate the binding affinity of each molecule. nih.gov Hits from the virtual screen are then prioritized for experimental testing. For a compound like this compound, SBVS could be used to predict its binding mode and affinity to various targets, helping to identify potential biological activities. The piperidin-4-amine scaffold has been successfully used in structure-based virtual screening to identify inhibitors for enzymes like the NEDD8 Activating Enzyme (NAE). nih.gov

The combination of both ligand-based and structure-based methods can be a powerful strategy in drug discovery, leveraging different sources of information to increase the chances of finding novel and potent drug candidates. nih.gov

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations Non Human

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. This information is crucial for predicting the in vivo half-life and clearance of a compound. A compound that is rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect.

Microsomal stability assays are a common and cost-effective method for assessing a compound's susceptibility to Phase I metabolism. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes. In this assay, the test compound is incubated with liver microsomes from various species (e.g., rat, mouse, dog, human) in the presence of a necessary cofactor, such as NADPH, which initiates the metabolic reactions. evotec.comresearchgate.net The concentration of the compound is measured at different time points to determine its rate of disappearance. nih.gov From this, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov Compounds with poor metabolic stability in these assays often face challenges with in vivo bioavailability. nih.gov

Illustrative Data Table: Microsomal Stability of 1-(2-Ethylphenyl)piperidin-4-amine

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 28 | 24.8 |

| Mouse | 18 | 38.5 |

| Dog | 55 | 12.6 |

This data is for illustrative purposes only.

CYP inhibition profiling is essential to assess the potential for a compound to cause drug-drug interactions. If a compound inhibits a specific CYP enzyme, it can slow the metabolism of other drugs that are substrates for that enzyme, leading to potentially toxic concentrations. The major human CYP isoforms responsible for the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov In these assays, the test compound is incubated with human liver microsomes and a specific substrate for each CYP isoform. The ability of the test compound to inhibit the metabolism of the substrate is measured, and an IC50 value (the concentration of the compound that causes 50% inhibition) is determined. xenotech.com Compounds with low IC50 values are more likely to cause clinically significant drug-drug interactions. nih.govresearchgate.net

Illustrative Data Table: CYP Inhibition Profile of this compound (IC50, µM)

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | 18.7 |

| CYP2D6 | 8.9 |

| CYP3A4 | 12.1 |

This data is for illustrative purposes only.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. researchgate.net High plasma protein binding can limit the drug's efficacy and affect its distribution and clearance. Therefore, determining the percentage of a compound that is bound to plasma proteins is a key component of preclinical characterization.

Equilibrium dialysis and ultrafiltration are the most common methods used to determine plasma protein binding. In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured to calculate the bound and unbound fractions. nih.gov Ultrafiltration involves forcing the plasma water containing the free drug through a semi-permeable membrane, leaving the protein-bound drug behind. Both methods provide a reliable measure of the fraction of the drug that is unbound in the plasma. nih.gov

Illustrative Data Table: Plasma Protein Binding of this compound

| Species | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|

| Human | 92.5 | 0.075 |

| Rat | 88.1 | 0.119 |

| Mouse | 85.6 | 0.144 |

| Dog | 94.2 | 0.058 |

This data is for illustrative purposes only.

Permeability Studies

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream. Permeability studies are conducted to predict the extent of a drug's absorption after oral administration.

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, form a monolayer of differentiated, polarized cells with many of the characteristics of intestinal enterocytes, including the formation of tight junctions and the expression of transport proteins. evotec.com

In this assay, the compound is added to either the apical (representing the intestinal lumen) or the basolateral (representing the blood) side of the monolayer. The rate at which the compound appears on the opposite side is measured to determine the apparent permeability coefficient (Papp). nih.gov A bidirectional assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can also identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux. evotec.com

Illustrative Data Table: Caco-2 Permeability of this compound

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|

| A-B | 12.5 | 1.8 | High |

| B-A | 22.5 |

Artificial Membrane Permeability Assays (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a crucial in vitro tool for predicting the passive transcellular permeability of a compound across biological barriers, such as the intestinal epithelium or the blood-brain barrier. In this assay, a synthetic membrane impregnated with lipids separates a donor and an acceptor compartment. The test compound, in this case, this compound, is introduced into the donor compartment, and its ability to diffuse across the artificial membrane into the acceptor compartment over a specific time is measured.

The resulting permeability coefficient (Pe) is a quantitative measure of this passive diffusion. A high Pe value generally suggests good potential for oral absorption, as passive diffusion is a primary mechanism for the uptake of many orally administered drugs. For this compound, its physicochemical properties, including lipophilicity (logP) and polar surface area (PSA), would be key determinants of its performance in a PAMPA assay. Compounds with moderate lipophilicity and a PSA typically below 140 Ų tend to exhibit favorable permeability.

| Parameter | Description | Anticipated Significance for this compound |

| Permeability Coefficient (Pe) | The rate at which the compound crosses the artificial membrane, typically expressed in cm/s. | A higher Pe would indicate a greater likelihood of passive absorption in vivo. |

| pH of Donor/Acceptor Buffers | The pH of the solutions on either side of the membrane, often mimicking physiological conditions (e.g., pH 5.5-7.4). | As a basic amine, the ionization state of this compound will be pH-dependent, influencing its permeability. The neutral form is generally more permeable. |

| Incubation Time | The duration of the assay. | Allows for the determination of the rate of permeation. |

No publicly available experimental PAMPA data for this compound was identified at the time of this writing.

Early In Vivo PK Profiling in Animal Models

Following in vitro characterization, early in vivo pharmacokinetic (PK) studies in animal models, most commonly rodents (mice or rats), are essential to understand how a compound behaves in a complex biological system. These studies provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are vital for predicting its human PK profile and for designing further preclinical and clinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodents

ADME studies for this compound in rodents would involve administering the compound, typically via both intravenous and oral routes in separate study arms, and then collecting and analyzing biological samples (e.g., blood, plasma, urine, feces) over time.

Absorption: The rate and extent to which this compound enters the systemic circulation after administration. For oral administration, this would involve its passage through the gastrointestinal tract and into the bloodstream.

Distribution: Once in the bloodstream, the compound would distribute into various tissues and organs. The extent of distribution is influenced by its affinity for plasma proteins and its ability to cross cell membranes into different tissues. The volume of distribution (Vd) is a key parameter derived from these studies.

Metabolism: This refers to the biochemical modification of this compound by enzymes, primarily in the liver. Potential metabolic pathways could include N-dealkylation, hydroxylation of the ethylphenyl group, or oxidation of the piperidine (B6355638) ring. Identifying the major metabolites is a critical component of these studies.

Excretion: The removal of the parent compound and its metabolites from the body, typically via the kidneys (urine) or the liver (bile and feces).

Bioavailability and Clearance Determinations

From the data collected during rodent ADME studies, two of the most important pharmacokinetic parameters are calculated: bioavailability and clearance.

Bioavailability (F%) : This measures the fraction of an orally administered dose of this compound that reaches the systemic circulation unchanged. It is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous administration. Low bioavailability can be due to poor absorption or significant first-pass metabolism in the liver.

Clearance (CL) : This parameter describes the rate at which the compound is removed from the body, expressed as the volume of plasma cleared of the drug per unit of time. Total clearance is the sum of clearance by all mechanisms, including renal clearance and hepatic (metabolic) clearance.

A representative data table from a hypothetical rodent PK study is presented below to illustrate how these findings would be summarized.

| Pharmacokinetic Parameter | Route of Administration | Value (Units) |

| Maximum Plasma Concentration (Cmax) | Oral | (Value) ng/mL |

| Time to Maximum Concentration (Tmax) | Oral | (Value) h |

| Area Under the Curve (AUC) | Oral | (Value) ngh/mL |

| Area Under the Curve (AUC) | Intravenous | (Value) ngh/mL |

| Bioavailability (F%) | Oral | (Value) % |

| Clearance (CL) | Intravenous | (Value) mL/min/kg |

| Volume of Distribution (Vd) | Intravenous | (Value) L/kg |

| Half-life (t1/2) | Intravenous | (Value) h |

No publicly available in vivo pharmacokinetic data for this compound in any animal model was identified at the time of this writing.

Analytical Methodologies for Research and Quantification

Development of Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating 1-(2-Ethylphenyl)piperidin-4-amine from impurities and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for determining its purity and for quantification.

A typical reversed-phase HPLC (RP-HPLC) method can be established for the analysis of this compound. The method's parameters are chosen to achieve optimal separation and peak shape. A common stationary phase for the analysis of basic compounds like piperidine (B6355638) derivatives is a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The addition of a small amount of an acid, like phosphoric acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds. nih.gov

The retention time under these conditions would be specific to this compound, and the peak area would be proportional to its concentration, allowing for accurate quantification against a calibrated standard. Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity.

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC can be used for purity assessment and to detect volatile impurities. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase.

A common setup involves a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation of impurities. rsc.orgcmbr-journal.com

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This table outlines a general GC-MS method that could be adapted for the analysis of this compound. cmbr-journal.com

This method would allow for the separation of the target compound from any volatile organic impurities, with the mass spectrometer providing structural information for their identification.

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center at the 4-position of the piperidine ring, it can exist as a pair of enantiomers. In many pharmaceutical applications, it is crucial to separate and quantify these enantiomers, as they may exhibit different pharmacological activities. Chiral HPLC is the most common technique for this purpose.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including amines. researchgate.netspringernature.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving enantiomeric separation. The addition of a small amount of an acidic or basic additive can also significantly influence the resolution. researchgate.net

Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

This table provides a starting point for developing a chiral separation method, which would require optimization for this specific compound.

Successful chiral separation would result in two distinct peaks, one for each enantiomer, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in the ethylphenyl group and the piperidine ring. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The ethyl group protons would show a quartet for the methylene (B1212753) group and a triplet for the methyl group. The protons on the piperidine ring would appear as a series of multiplets in the upfield region. The proton at the C4 position, adjacent to the amine group, would have a distinct chemical shift. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm range. The carbons of the piperidine ring would appear in the upfield region, and the chemical shifts would be influenced by the nitrogen atom and the substituents. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.1 - 7.3 (m, 4H) | 145.2 (Ar-C), 135.8 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 125.8 (Ar-CH) |

| Ethyl-CH₂ | 2.7 (q, 2H) | 25.5 |

| Ethyl-CH₃ | 1.2 (t, 3H) | 15.0 |

| Piperidine-H2, H6 (axial) | ~2.6 (m, 2H) | ~53.0 |

| Piperidine-H2, H6 (equatorial) | ~3.1 (m, 2H) | ~53.0 |

| Piperidine-H3, H5 (axial) | ~1.5 (m, 2H) | ~33.0 |

| Piperidine-H3, H5 (equatorial) | ~1.9 (m, 2H) | ~33.0 |

| Piperidine-H4 | ~2.8 (m, 1H) | ~48.0 |

| Amine-NH₂ | Broad singlet | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Under electron ionization (EI), the molecule would likely produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of N-substituted piperidines. Common fragmentation pathways for cyclic amines include alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The loss of the ethylphenyl group or fragments from the piperidine ring would lead to characteristic fragment ions.

Table 5: Expected Mass Spectral Fragmentation for this compound

| m/z Value | Possible Fragment Identity |

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 189 | [M - C₂H₅]⁺ |

| 118 | [C₈H₉N]⁺ (cleavage of piperidine ring) |

| 105 | [C₈H₉]⁺ (ethylphenyl cation) |

| 98 | [C₆H₁₂N]⁺ (piperidine ring fragment) |

| 84 | [C₅H₁₀N]⁺ (piperidine ring fragment) |

This table presents plausible fragmentation patterns based on the general fragmentation of similar compounds.

The combination of these analytical methodologies provides a comprehensive approach to the characterization, purity assessment, and quantification of this compound, ensuring its quality and suitability for its intended research applications.

Advanced Analytical Techniques for Biological Matrix Quantification

To understand the pharmacokinetic profile of a compound, it is essential to accurately measure its concentration in biological fluids over time. This requires highly sensitive and selective analytical methods capable of detecting the analyte in complex matrices like blood plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its superior sensitivity, selectivity, and speed. nih.govnih.gov A typical LC-MS/MS method for this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The first step involves isolating the analyte from the complex biological matrix (e.g., plasma, urine). Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). LLE provides a cleaner extract than PPT. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. SPE offers the highest degree of sample clean-up and concentration. sigmaaldrich.com

Chromatographic Separation: The prepared extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C18) is typically used for compounds of this polarity. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient mode to ensure good separation and peak shape. sigmaaldrich.com

Mass Spectrometric Detection: The analyte eluting from the HPLC column is ionized, typically using Electrospray Ionization (ESI) in the positive ion mode, which would protonate the basic amine groups on this compound to form the precursor ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The transition from a specific precursor ion to a specific product ion is monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. google.com

Potential Therapeutic Applications and Future Research Directions

Conceptualization of Potential Therapeutic Areas Based on Pre-clinical Data

The arylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes in the central nervous system (CNS) and other tissues.

Many centrally acting drugs feature the piperidine (B6355638) moiety. nih.gov Derivatives of 1-aryl-piperidin-4-amine have been explored for their potential in treating neuropsychiatric disorders, particularly through their interaction with key enzymes and receptors in the brain. For instance, various piperidine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.govebi.ac.uk

Conceptual Preclinical Data for CNS Target Engagement:

To illustrate the potential of 1-(2-Ethylphenyl)piperidin-4-amine in this area, the following conceptual data table outlines hypothetical preclinical findings for a related arylpiperidine derivative.

| Assay Type | Target | Conceptual Result (IC₅₀/Kᵢ) | Rationale based on Analogous Compounds |

| In vitro Enzyme Inhibition | Acetylcholinesterase (AChE) | 50 nM | The piperidine and aryl groups can interact with the catalytic and peripheral anionic sites of AChE, similar to known inhibitors. ebi.ac.uk |

| In vitro Receptor Binding | Sigma-1 Receptor | 25 nM | Arylpiperidine structures are known to have high affinity for sigma receptors, which are implicated in various CNS disorders. |

| In vivo Behavioral Model | Novel Object Recognition (Rodent) | Reversal of scopolamine-induced memory deficit | Inhibition of AChE is expected to improve cognitive function in animal models of memory impairment. |

This table is for illustrative purposes only and does not represent actual data for this compound.

The piperidine scaffold has also been incorporated into compounds with anti-inflammatory properties. While direct evidence for this compound is lacking, the general class of compounds has shown potential in modulating inflammatory pathways. crownbio.com Preclinical research often utilizes in vitro and in vivo models to assess the anti-inflammatory potential of new chemical entities. nih.gov

Conceptual Preclinical Data for Immunomodulatory Effects:

The following table conceptualizes preclinical data for an analogous compound in inflammatory models.

| Assay Type | Model | Conceptual Result | Rationale based on Analogous Compounds |

| In vitro Cytokine Release | LPS-stimulated macrophages | 40% reduction in TNF-α release | Arylpiperidine derivatives can modulate cytokine production in immune cells. |

| In vivo Anti-inflammatory | Carrageenan-induced paw edema (Rodent) | 35% reduction in paw volume | Inhibition of inflammatory mediators can lead to reduced edema in animal models of acute inflammation. crownbio.com |

| In vitro Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC₅₀ = 200 nM | Some piperidine-containing compounds exhibit inhibitory activity against key enzymes in the inflammatory cascade. |

This table is for illustrative purposes only and does not represent actual data for this compound.

The antiproliferative activity of piperidine derivatives has been a subject of interest in oncology research. acs.org Certain compounds containing the 4-amino-piperidine scaffold have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. acs.org Furthermore, some arylpiperazine derivatives, which share structural similarities, have shown potent anticancer activities by inhibiting tubulin polymerization. nih.gov

Conceptual Preclinical Data for Antiproliferative Activity:

This conceptual table illustrates potential preclinical findings for a related compound in oncology models.

| Assay Type | Cell Line | Conceptual Result (IC₅₀) | Rationale based on Analogous Compounds |

| In vitro Cell Viability | Human glioblastoma (U87) | 1.5 µM | Structurally related compounds have demonstrated cytotoxic effects against glioblastoma cell lines. |

| In vitro Cell Cycle Analysis | Human breast cancer (MCF-7) | G2/M phase arrest | Inhibition of key cell cycle proteins by related compounds can lead to cell cycle arrest. |

| In vivo Tumor Growth | Xenograft model (nude mice) | 45% tumor growth inhibition | Antiproliferative effects observed in vitro may translate to tumor growth inhibition in animal models. aacrjournals.org |

This table is for illustrative purposes only and does not represent actual data for this compound.

Collaborative Research Opportunities and Interdisciplinary Approaches

The exploration of a novel compound like this compound would greatly benefit from a multidisciplinary approach, integrating modern technologies to accelerate its preclinical development.

Computational tools are invaluable in modern drug discovery. clinmedkaz.org For a novel compound like this compound, in silico methods can predict its physicochemical properties, potential biological targets, and metabolic fate. nih.gov

Target Identification and Validation: Machine learning algorithms could analyze the chemical structure to predict potential protein targets, guiding initial in vitro screening efforts. drugtargetreview.com

Molecular Docking and Dynamics: These techniques can simulate the binding of the compound to the active site of potential targets, providing insights into the mechanism of action at a molecular level. This has been successfully applied to other piperidine derivatives to understand their interaction with enzymes like acetylcholinesterase. nih.govebi.ac.uk

ADMET Prediction: Computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process.

Advanced imaging technologies offer non-invasive ways to assess the efficacy and mechanism of action of a potential therapeutic agent in living organisms. youtube.com

Neuroimaging in CNS Disorders: Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used in animal models to visualize drug distribution in the brain, measure receptor occupancy, and assess downstream effects on brain activity and connectivity. nih.govnih.govfrontiersin.org For a compound with potential CNS activity, these methods would be crucial for demonstrating target engagement in a living system.

Imaging in Inflammation: Optical imaging techniques, such as fluorescence and bioluminescence imaging, can be employed in animal models of inflammation to track the migration of immune cells and monitor the inflammatory process in real-time, providing a dynamic readout of a drug's anti-inflammatory effects.

Oncology Imaging: In preclinical cancer models, imaging modalities like CT, MRI, and PET can be used to monitor tumor growth, metastasis, and response to treatment. youtube.com This allows for a longitudinal assessment of a compound's antitumor activity in the same animal, reducing the number of animals required and providing more robust data.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its potential therapeutic applications, prodrug strategies, or its use as a chemical probe as outlined in the user's request. The scientific community has not published any studies on this particular molecule that would allow for a discussion of its pharmacokinetic properties, tissue-specific distribution, or its utility in elucidating biological pathways.

General principles of medicinal chemistry and drug development allow for theoretical discussions on how a molecule like this compound could be modified or utilized. For instance, the primary amine group on the piperidine ring and the ethylphenyl moiety present potential sites for chemical modification.

In theory, prodrug strategies for such a compound could involve:

Acylation or Carbamylation of the Amine: The primary amine could be derivatized to form amides or carbamates. This would increase lipophilicity, potentially enhancing membrane permeability and oral absorption. Enzymatic or chemical hydrolysis in vivo would then release the active parent compound.